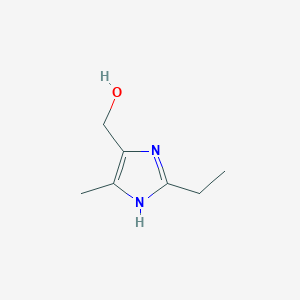

(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

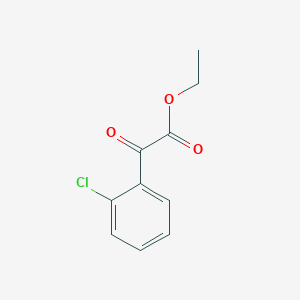

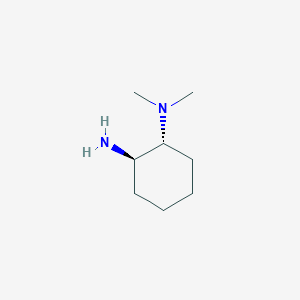

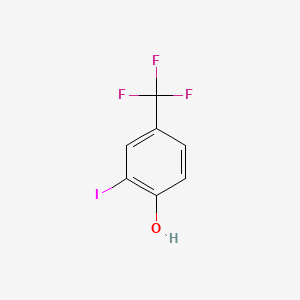

The molecular structure of (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol consists of an imidazole ring attached to a methanol group. The imidazole ring contributes to its biological activity and pharmacological properties. You can visualize the structure using the NIST Chemistry WebBook .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Research on imidazole derivatives, including compounds similar to "(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol," involves their synthesis and structural characterization. For instance, the synthesis of imidazole derivatives through ethylation processes has been explored, leading to compounds with potential for further chemical modifications and applications in coordination chemistry and material science. These compounds, upon reaction with metals like copper, can form complexes with unique electronic and structural properties useful for understanding coordination chemistry and potentially for catalysis and material science applications (Banerjee et al., 2013).

Catalysis and Chemical Reactions

Imidazole compounds, including those structurally related to "(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol," have been studied for their roles in catalytic processes. For example, the vapor-phase N-alkylation of imidazoles with alcohols over zeolites has been investigated, showing that certain zeolites can catalyze the alkylation efficiently, leading to the synthesis of N-alkylated imidazoles. This research has implications for the development of new catalytic materials and processes in organic synthesis (Ono et al., 1995).

Chemical Modification and Drug Synthesis

Imidazole derivatives are also central to the synthesis of more complex molecules with potential therapeutic applications. Research into the modification of imidazole compounds to create selective COX-2 inhibitors for reducing the gastrointestinal adverse effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) is an example of this. Such studies are crucial for the development of safer and more effective pharmaceuticals (Tabatabai et al., 2012).

Material Science and Polymer Chemistry

The incorporation of imidazole and related compounds into polymers and materials has been explored for their unique properties, such as ionic conductivity and thermal stability. Research in this area focuses on synthesizing new materials that could be used in various applications, including energy storage, sensors, and advanced coatings (Vijayakrishna et al., 2008).

Eigenschaften

IUPAC Name |

(2-ethyl-5-methyl-1H-imidazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-7-8-5(2)6(4-10)9-7/h10H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCVBBCKYNCMEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543527 |

Source

|

| Record name | (2-Ethyl-5-methyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol | |

CAS RN |

94887-76-0 |

Source

|

| Record name | (2-Ethyl-5-methyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)

![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)